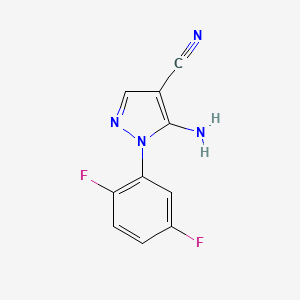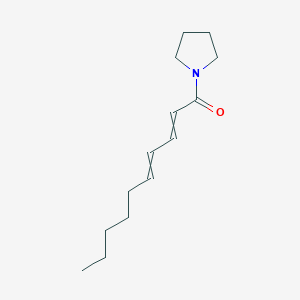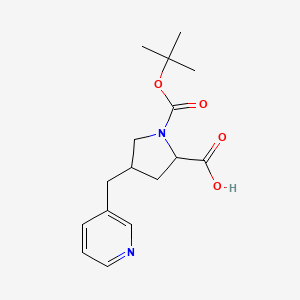
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the tandem Knoevenagel-cyclocondensation reaction. This process involves the reaction of aromatic aldehydes, malonitrile, and phenylhydrazine in a solvent such as water and ethanol at room temperature . The reaction proceeds efficiently, yielding the desired pyrazole derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of green solvents and recyclable catalysts, such as alumina-silica-supported manganese dioxide, can enhance the sustainability of the process . The reaction is typically carried out in a one-pot manner, which simplifies the procedure and reduces waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The amino group and the fluorine atoms on the phenyl ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial enzymes, such as 2,2-dialkylglycine decarboxylase, through molecular docking studies . This inhibition disrupts essential metabolic pathways in bacteria, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1-(2,4-difluorophenyl)pyrazole-4-carbonitrile
- 5-Amino-1-(2-fluorophenyl)pyrazole-4-carbonitrile
Uniqueness
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar pyrazole derivatives.
Eigenschaften
Molekularformel |
C10H6F2N4 |
|---|---|
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
5-amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H6F2N4/c11-7-1-2-8(12)9(3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |
InChI-Schlüssel |
SPGQBNFAWZDLAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)N2C(=C(C=N2)C#N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)
![{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid](/img/structure/B12440690.png)
![1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B12440697.png)


![1-[1-(4-Propoxyphenyl)ethyl]hydrazine](/img/structure/B12440706.png)






![3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)
